5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent introduction of the functional groups.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the trifluoromethyl group and the thienylmethyl group enhances its binding affinity and selectivity towards these targets, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
2,3,5-trisubstituted pyrazolo[1,5-a]pyrimidines: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
Thioether-functionalized trifluoromethyl-alkynes: These compounds share the trifluoromethyl group and are used in the synthesis of multifunctional fluorinated derivatives.
The unique combination of functional groups in 5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE distinguishes it from other similar compounds, contributing to its specific chemical and biological properties.
Properties
Molecular Formula |
C21H21F3N4O3S |
---|---|
Molecular Weight |
466.5g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H21F3N4O3S/c1-30-16-6-5-12(8-17(16)31-2)14-9-18(21(22,23)24)28-19(26-14)10-15(27-28)20(29)25-11-13-4-3-7-32-13/h3-8,10,14,18,26H,9,11H2,1-2H3,(H,25,29) |
InChI Key |
MCZXCIUOJBWHJQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC4=CC=CS4)N2)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC4=CC=CS4)N2)C(F)(F)F)OC |
Origin of Product |
United States |
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